molecular formula C12H16N4 B1475948 3-Azido-1-(4-ethylbenzyl)azetidine CAS No. 2098063-88-6

3-Azido-1-(4-ethylbenzyl)azetidine

Cat. No.: B1475948
CAS No.: 2098063-88-6
M. Wt: 216.28 g/mol
InChI Key: HZTHAEGQAPKRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-(4-ethylbenzyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of azetidines can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular formula of this compound is C12H16N4 and it has a molecular weight of 216.28 g/mol.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions . The strength of the nitro group in this compound decreases faster than that of the azide group .


Physical and Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of this compound under atmospheric pressure is 88.2% .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

A novel series of alkoxyimino derivatives, including the compound similar to 3-Azido-1-(4-ethylbenzyl)azetidine, were identified as potent S1P1 agonists, leading to the discovery of Siponimod for treating multiple sclerosis. This demonstrates the compound's role in medicinal chemistry and drug design (Pan et al., 2013).

2. Synthesis of Bioactive Compounds

Research on the coupling of proline- and azetidinone-substituted alkenes has shown that compounds like this compound can be precursors for the synthesis of imine-, triazoline-, or aziridine-containing pyrrolobenzodiazepines, which are a class of potent antitumor antibiotics (Hemming et al., 2014).

3. Drug Discovery Programs

The synthesis of 3-aryl-3-sulfanyl azetidines, directly from azetidine-3-ols, highlights the potential of this compound-like compounds in drug discovery programs. The study emphasizes the compounds' utility in exploring new chemical space for drug design (Dubois et al., 2019).

4. Antibacterial Agents

7-Azetidinylquinolones, which may include derivatives of this compound, were studied for their antibacterial properties, especially against resistant strains. The structural isomers of azetidines showed promising results in increasing in vitro activity and oral efficacy as antibacterial agents (Frigola et al., 1995).

Future Directions

Azetidines, including 3-Azido-1-(4-ethylbenzyl)azetidine, have many potential applications in the field of organic synthesis and medicinal chemistry . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating potential applications of this compound.

Properties

IUPAC Name

3-azido-1-[(4-ethylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTHAEGQAPKRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azido-1-(4-ethylbenzyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(4-ethylbenzyl)azetidine
Reactant of Route 3
3-Azido-1-(4-ethylbenzyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-Azido-1-(4-ethylbenzyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-Azido-1-(4-ethylbenzyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-Azido-1-(4-ethylbenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.